The compound 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 395.46 g/mol. This compound is classified as a purine analog, which may exhibit various biological activities, making it a subject of interest in pharmacological studies.
The synthesis of 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several steps that integrate organic synthesis techniques. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvents to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to monitor the progress and confirm the structure of intermediates and final products.
The structure of 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented using various notations:
CC(C)OCCCNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C
QDBZYUCPLDHIQU-UHFFFAOYSA-N
The compound's molecular structure features a purine base with various substituents that contribute to its biological activity. The presence of hydroxy and alkoxy groups suggests potential for hydrogen bonding and hydrophobic interactions.
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can participate in several chemical reactions due to its functional groups:
Understanding these reactions is crucial for designing derivatives that may enhance or modify the biological activity of this compound.
The mechanism of action for 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific biological targets such as enzymes or receptors associated with purine metabolism or signaling pathways.
Research indicates that purine derivatives can influence cellular processes such as proliferation, apoptosis, and signal transduction, suggesting that this compound could have therapeutic implications in various diseases.
The physical properties of 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include:
Relevant data from studies indicate that these properties can significantly affect its biological activity and usability in research.
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
This compound represents a valuable tool for researchers exploring the therapeutic potentials of purine derivatives in medicine and biochemistry.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4